An In-depth Technical Guide to TFA-Gly-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to TFA-Gly-OH for Researchers and Drug Development Professionals
Introduction
N-(Trifluoroacetyl)glycine, commonly abbreviated as TFA-Gly-OH, is a synthetic derivative of the amino acid glycine. It is characterized by the presence of a trifluoroacetyl (TFA) group attached to the amino group of glycine. This modification makes TFA-Gly-OH a valuable building block in organic and medicinal chemistry, particularly in the field of peptide synthesis and drug design. The trifluoroacetyl group serves as a protective group for the amine functionality, allowing for selective reactions at the carboxylic acid end of the molecule. Its unique properties, conferred by the highly electronegative fluorine atoms, also make it a subject of interest for creating novel therapeutic agents with enhanced stability and bioavailability. This guide provides a comprehensive overview of TFA-Gly-OH, including its chemical properties, synthesis, applications, and relevant experimental protocols.
Core Properties and Data Presentation
TFA-Gly-OH is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physicochemical Properties of TFA-Gly-OH
| Property | Value | Reference |
| IUPAC Name | 2-[(2,2,2-trifluoroacetyl)amino]acetic acid | [1] |
| Synonyms | N-(Trifluoroacetyl)glycine, 2-(2,2,2-Trifluoroacetamido)acetic acid | [1] |
| CAS Number | 383-70-0 | [1] |
| Molecular Formula | C4H4F3NO3 | [1] |
| Molecular Weight | 171.07 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 117-121 °C | |
| Boiling Point | 291.6 °C | |
| Density | 1.534 g/cm³ | |
| Purity (Typical) | ≥ 99% (by HPLC) |
Table 2: Solubility Profile of TFA-Gly-OH and Related Compounds
| Solvent | TFA-Gly-OH Solubility | Glycine Solubility | Notes |
| Water | Soluble | High | The trifluoroacetyl group can affect solubility depending on the pH. |
| Methanol | Soluble | Moderate | Glycine solubility decreases with increasing methanol concentration in water-methanol mixtures. |
| Ethanol | Soluble | Low | |
| Dimethylformamide (DMF) | Soluble | Poor | TFA-Gly-OH is expected to be soluble due to its use in SPPS, where DMF is a common solvent. |
| Dichloromethane (DCM) | Soluble | Insoluble | Glycine is noted to be insoluble in DCM, while TFA-Gly-OH can be used in DCM for certain reactions.[2] |
| N-Methylpyrrolidone (NMP) | Soluble | - | NMP is a common solvent for SPPS and is known to dissolve a wide range of organic compounds.[3] |
Experimental Protocols
Detailed methodologies for the synthesis and application of TFA-Gly-OH are crucial for its effective use in research. Below are key experimental protocols.
Protocol 1: In Situ Synthesis of TFA-Gly-OH and its Application in Friedel-Crafts Acylation
This protocol describes the one-pot synthesis of TFA-Gly-OH from glycine and its subsequent use as an acylating agent.
Materials:
-
Glycine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Ferrocene (or other aromatic substrate)
-
Trifluoromethanesulfonic acid (TfOH)
-
Stirring apparatus
-
Anhydrous reaction vessel
Procedure:
-
In an anhydrous reaction vessel, mix 1 mmol of glycine with 2 mmol of trifluoroacetic anhydride.
-
Stir the mixture for 15 minutes under anhydrous conditions. This step protects the amino group of glycine and forms the acyl trifluoroacetate, effectively generating TFA-Gly-OH in situ.[2][4]
-
To the mixture, add anhydrous dichloromethane, followed by 1 mmol of ferrocene and 1 mmol of triflic acid (TfOH).[2][4]
-
Stir the reaction mixture for 1 hour at ambient temperature.[2][4]
-
Upon completion, the reaction can be worked up to isolate the N-trifluoroacetyl-protected amidoketone product.[2]
Protocol 2: Incorporation of an Amino Acid into a Peptide Chain using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling an amino acid, which can be adapted for TFA-Gly-OH, onto a growing peptide chain on a solid support. This example uses Fmoc-chemistry.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Resin with a deprotected amino group (e.g., H-Tyr(tBu)-Wang resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling agent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Fritted syringe reaction vessel
-
Shaker/agitator
Procedure:
-
Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0 mmol) in approximately 3 mL of DMF. Allow this activation mixture to pre-activate for 5-10 minutes.[5]
-
Coupling Reaction: Add the activated amino acid solution to the resin which has a free amino group. Agitate the reaction mixture for 1-2 hours at room temperature to allow for the coupling of the new amino acid to the N-terminus of the peptide chain.[5]
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (typically 5 times with 5 mL each) to remove any unreacted reagents and byproducts.[5]
-
Confirmation of Coupling (Optional): A Kaiser test can be performed on a small sample of the resin to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]
Protocol 3: Cleavage of the Trifluoroacetyl (TFA) Protecting Group
The TFA group is known to be labile under mild basic conditions, allowing for its selective removal.
Materials:
-
Peptide with an N-terminal TFA-glycine residue
-
Aqueous piperidine solution
-
Reaction vessel
Procedure:
-
Treat the TFA-protected peptide with an aqueous solution of piperidine.
-
The reaction can be carried out at room temperature. The duration may vary depending on the specific peptide sequence, with some reports indicating complete deprotection within 24 hours.[6]
Applications in Research and Drug Development
The primary application of TFA-Gly-OH is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS) . The TFA group effectively masks the N-terminal amine, preventing it from participating in unwanted side reactions during the sequential addition of other amino acids to the growing peptide chain.[7]
In the broader context of drug development , the introduction of a trifluoroacetyl group into a molecule can significantly alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the in vivo half-life of a drug.
-
Modulate Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.
-
Influence Binding Affinity: The electronic properties of the trifluoromethyl group can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and potency.
While specific blockbuster drugs directly synthesized from TFA-Gly-OH are not prominently documented in publicly available literature, the use of trifluoroacetylated building blocks is a common strategy in medicinal chemistry for the development of novel therapeutics, including peptide-based drugs and other small molecules.
Mandatory Visualizations
Diagram 1: Synthesis of TFA-Gly-OH
Caption: In situ synthesis of TFA-Gly-OH from glycine and trifluoroacetic anhydride.
Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Conclusion
TFA-Gly-OH is a versatile and important reagent for chemical researchers and drug development professionals. Its primary utility as a protected amino acid in peptide synthesis is well-established, and the unique properties conferred by the trifluoroacetyl group offer significant potential for the design of novel therapeutics with improved pharmacological profiles. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of TFA-Gly-OH in the laboratory. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of building blocks like TFA-Gly-OH will remain a key aspect of modern medicinal chemistry.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. TFA-Gly-OH | 383-70-0 | Benchchem [benchchem.com]
